molecular formula C18H23ClN2O5 B2591727 2-(4-chlorophenoxy)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylpropanamide CAS No. 2034225-45-9

2-(4-chlorophenoxy)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylpropanamide

Cat. No. B2591727
CAS RN: 2034225-45-9
M. Wt: 382.84
InChI Key: DASLRCCXYGVYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C18H23ClN2O5 and its molecular weight is 382.84. The purity is usually 95%.
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Scientific Research Applications

Potential Nootropic Agents

One study discusses the synthesis of 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, tested for nootropic activity. These compounds, including variations with structural similarities to the chemical , show promise in enhancing cognitive functions (Valenta, Urban, Taimr, & Polívka, 1994).

Anticonvulsant Properties

Another study focuses on the crystal structures of anticonvulsant enaminones. These structures, related to the query compound, offer insights into the design of new anticonvulsant drugs by analyzing their hydrogen bonding patterns (Kubicki, Bassyouni, & Codding, 2000).

Electro-Optic Materials

Research on novel chiral PEDOTs for selective recognition of 3,4‐dihydroxyphenylalanine enantiomers discusses the synthesis and characterization of derivatives for use in electro-optic materials. Such materials could be leveraged for advancements in display technology and sensors (Dong et al., 2015).

Herbicidal Activity

A study on the synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrates how related chemical structures exhibit herbicidal properties, suggesting potential agricultural applications (Wang, Li, Li, & Huang, 2004).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O5/c1-18(2,26-14-5-3-13(19)4-6-14)17(24)20-9-11-25-12-10-21-15(22)7-8-16(21)23/h3-6H,7-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASLRCCXYGVYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCOCCN1C(=O)CCC1=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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